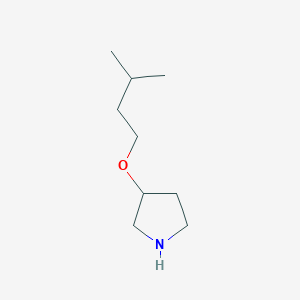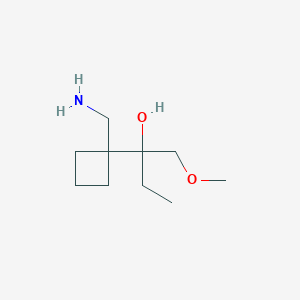
2-(1-(Aminomethyl)cyclobutyl)-1-methoxybutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(Aminomethyl)cyclobutyl)-1-methoxybutan-2-ol is an organic compound that features a cyclobutyl ring, an aminomethyl group, and a methoxybutanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Aminomethyl)cyclobutyl)-1-methoxybutan-2-ol typically involves multiple steps, starting from readily available precursors. One common approach is to begin with cyclobutane derivatives, which are then functionalized to introduce the aminomethyl and methoxybutanol groups. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(Aminomethyl)cyclobutyl)-1-methoxybutan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
2-(1-(Aminomethyl)cyclobutyl)-1-methoxybutan-2-ol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-(1-(Aminomethyl)cyclobutyl)-1-methoxybutan-2-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the methoxybutanol moiety may influence the compound’s solubility and distribution within biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane derivatives: Compounds like cyclobutanol and cyclobutylamine share structural similarities.
Aminomethyl derivatives: Compounds such as aminomethylcyclohexane have similar functional groups.
Methoxybutanol derivatives: Compounds like 1-methoxy-2-butanol have similar moieties.
Uniqueness
2-(1-(Aminomethyl)cyclobutyl)-1-methoxybutan-2-ol is unique due to the combination of its cyclobutyl ring, aminomethyl group, and methoxybutanol moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C10H21NO2 |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
2-[1-(aminomethyl)cyclobutyl]-1-methoxybutan-2-ol |
InChI |
InChI=1S/C10H21NO2/c1-3-10(12,8-13-2)9(7-11)5-4-6-9/h12H,3-8,11H2,1-2H3 |
Clé InChI |
IQLYTYAWLMOUFW-UHFFFAOYSA-N |
SMILES canonique |
CCC(COC)(C1(CCC1)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


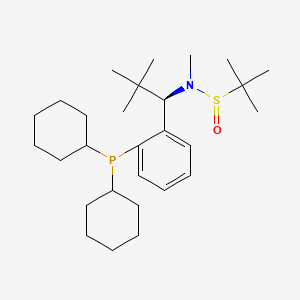
![6-Oxabicyclo[3.2.1]octan-2-ylmethanamine](/img/structure/B13640648.png)


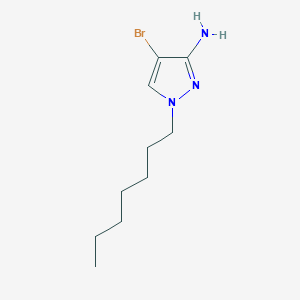


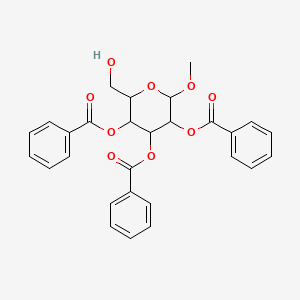
![Methyl 2-amino-4-[(difluoromethyl)sulfanyl]butanoate](/img/structure/B13640693.png)
![[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid](/img/structure/B13640701.png)
![hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13640713.png)
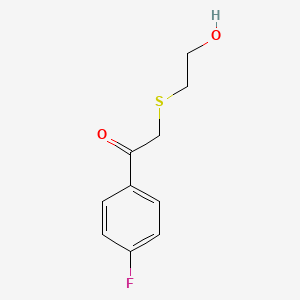
![6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B13640720.png)
